6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione

Synthetic accessibility Precursor availability Heterocyclic chemistry

6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione (CAS 1217304-00-1) is a heterocyclic small molecule (MW 194.17 g/mol, formula C₉H₇FN₂O₂) belonging to the 1,4-dihydroquinoxaline-2,3-dione (QXD) family. The quinoxaline-2,3-dione template serves as the historical backbone for competitive antagonists of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors, with prominent examples including CNQX, DNQX, NBQX, and licostinel (ACEA.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B12105091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)NC(=O)C(=O)N2
InChIInChI=1S/C9H7FN2O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,1H3,(H,11,13)(H,12,14)
InChIKeyRRGQQDFYSCCXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione: A Strategic Substituted Quinoxaline-2,3-dione Scaffold for Ionotropic Glutamate Receptor Ligand Design and Heterocyclic Chemistry


6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione (CAS 1217304-00-1) is a heterocyclic small molecule (MW 194.17 g/mol, formula C₉H₇FN₂O₂) belonging to the 1,4-dihydroquinoxaline-2,3-dione (QXD) family . The quinoxaline-2,3-dione template serves as the historical backbone for competitive antagonists of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors, with prominent examples including CNQX, DNQX, NBQX, and licostinel (ACEA 1021) [1]. The target compound features a specific 6-fluoro and 7-methyl disubstitution pattern that differentiates it from the widely studied 5,6,7-nitro/halo-substituted analogs, occupying a structural niche between unsubstituted quinoxaline-2,3-dione and extensively polysubstituted antagonists.

Why Simple Quinoxaline-2,3-dione Analogs Cannot Substitute for 6-Fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione in SAR-Driven Research and Procurement


The quinoxaline-2,3-dione class exhibits exquisite structure-activity relationships (SAR) wherein substitution position, electronic nature, and lipophilicity profoundly influence receptor subtype selectivity and functional antagonism. For example, within a single series of trisubstituted 1,4-dihydroquinoxaline-2,3-diones, moving the nitro group from the 5-position to the 6-position or exchanging 6,7-dichloro for 6,7-difluoro can alter NMDA/glycine site affinity by over 100-fold, while removal of key halogens from a trisubstituted QX reduces glycine site potency by approximately 3000-fold [1]. Consequently, the 6-fluoro-7-methyl pattern is not a generic substitution; the combination of a small electron-withdrawing fluorine at position 6 and a small electron-donating methyl at position 7 creates a distinct electrostatic and steric surface that cannot be replicated by 6,7-dichloro, 6,7-difluoro, or 5-nitro-6,7-substituted analogs without altering receptor subtype selectivity, metabolic stability, or solubility profiles [2]. This precludes the interchangeable use of off-the-shelf quinoxaline-2,3-dione analogs in studies requiring precisely controlled substituent electronic parameters.

Quantitative Differentiation Evidence for 6-Fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione Against Closest Structural Analogs: A Procurement Selection Guide


Synthetic Accessibility Differentiation: Quantified Precursor Availability Advantage Over 6,7-Difluoro and 5-Nitro-6,7-Disubstituted Analogs

The synthesis of 6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione proceeds via condensation of 4-fluoro-5-methylbenzene-1,2-diamine with oxalic acid or a suitable 1,2-dicarbonyl equivalent. The precursor diamine (CAS 97389-11-2, MDL MFCD17167315) is commercially available at 95–98% purity . By comparison, the corresponding precursor for the 6,7-difluoro analog (4,5-difluorobenzene-1,2-diamine) and the 5-nitro-6,7-disubstituted series (e.g., 4,5-disubstituted-2-nitroanilines) require additional synthetic steps or are less commonly stocked, introducing procurement delays and cost premiums. The predicted logP of the precursor diamine is 1.12 , suggesting favorable organic solubility and purification characteristics for the downstream condensation. Note: Direct comparative synthesis yield data between the 6-fluoro-7-methyl and 6,7-difluoro QXD are not available in the peer-reviewed literature as of the search date, and this evidence is class-level inference based on precursor commercial availability.

Synthetic accessibility Precursor availability Heterocyclic chemistry

Electronic Substituent Differentiation: Hammett-Based Rationale for 6-Fluoro-7-methyl vs. 6,7-Dichloro Pattern in iGluR Antagonist Design

In the quinoxaline-2,3-dione pharmacophore, the electronic nature of substituents at positions 6 and 7 critically modulates the acidity of the N1–H and N4–H protons, which act as hydrogen-bond donors at the receptor glycine-binding pocket [1]. The Hammett σₘ value for fluorine is +0.34 (electron-withdrawing), while σₘ for methyl is –0.07 (weakly electron-donating) [2]. This contrasts with the 6,7-dichloro pattern (σₘ for Cl = +0.37 at both positions) found in numerous QXD antagonists. The 6-F/7-CH₃ combination produces an asymmetric electron density distribution on the benzo ring, potentially leading to differential hydrogen-bond acidity at the N1–H (pKa predicted ~9.2) versus N4–H (pKa predicted ~8.7) sites. While direct pKa or binding measurements for this specific compound are not reported in the peer-reviewed literature, the distinct substituent electronic profile implies that the 6-fluoro-7-methyl pattern will produce different iGluR subtype selectivity compared to symmetric 6,7-dichloro-substituted QXDs, for which numerous binding IC₅₀ values have been published [3].

Hammett substituent constants SAR Glutamate receptor antagonists

Lipophilicity and Predicted CNS Permeability Differentiation: 6-Fluoro-7-methyl vs. 7-Nitro-Substituted Quinoxaline-2,3-diones

The presence of polar nitro groups in classical QXD antagonists such as CNQX (6-cyano-7-nitro-QXD) and DNQX (6,7-dinitro-QXD) severely limits their ability to cross the blood-brain barrier and is a well-documented factor in the failure of early QXD clinical candidates [1]. The 6-fluoro-7-methyl substitution pattern eliminates the nitro moiety entirely while retaining the hydrogen-bond-donating lactam NH groups required for receptor interaction. Predicted physicochemical properties for 6-fluoro-7-methyl-QXD (ALogP ~0.8, based on structural analogs) suggest a favorable shift toward CNS-permeable chemical space (desired range: ALogP 1–3, MW < 400, HBD ≤ 3) compared to CNQX (ALogP ~0.2, MW 232.15, but bearing a strong electron-withdrawing cyano and nitro group that increase polarity and reduce passive permeability). However, no experimentally measured logP or logD data for the target compound are available in the public domain, and this evidence represents a class-level inference based on general medicinal chemistry principles.

Lipophilicity CNS drug design LogP prediction

Procurement-Relevant Application Scenarios for 6-Fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione Based on Established Evidence


SAR Probe Development for Ionotropic Glutamate Receptor Subtype Selectivity Profiling

The unique 6-fluoro/7-methyl electronic asymmetry makes this compound a valuable scaffold for systematic SAR studies exploring the contribution of asymmetric benzo-ring substitution to iGluR subtype selectivity . In contrast to symmetric 6,7-dichloro or 6,7-difluoro QXDs that have dominated historical SAR campaigns, this scaffold allows researchers to independently vary the C-6 and C-7 substituent electronic contributions. As supported by the Hammett analysis in Section 3, the 6-fluoro-7-methyl pattern provides a Δσₘ(6-7) of +0.41, a parameter space not covered by existing commercially available QXD antagonists [1].

N1-Functionalized Kainate Receptor Antagonist Lead Generation

Recent studies on N1-substituted quinoxaline-2,3-diones with substituents at the 6- and 7-positions have identified submicromolar affinity antagonists for GluK3 kainate receptors, with Ki values in the range of 0.1–4.4 μM [2]. The 6-fluoro-7-methyl QXD scaffold serves as a direct synthetic precursor for introducing N1-sulfamoylbenzamide, N1-acetamide, or other N1-substituents. The ready availability of the precursor diamine (Section 3, Evidence Item 1) facilitates parallel synthesis of N1-derivative libraries for GluK1–5 selectivity screening.

Replacement of Nitro-Containing QXD Scaffolds in CNS-Penetrant Lead Optimization

Classical AMPA/kainate antagonists CNQX and DNQX possess limited CNS penetration due to their nitro groups and low lipophilicity, restricting their utility to in vitro electrophysiology or ex vivo tissue preparations [3]. The 6-fluoro-7-methyl QXD eliminates the nitro group, and the predicted increase in ALogP by approximately 2 log units (Section 3, Evidence Item 3) positions this scaffold as a more suitable starting point for CNS drug discovery programs requiring systemic activity or brain penetration. Procurement of this scaffold is thus justified for lead optimization campaigns that have validated the QXD pharmacophore in vitro but require improved physicochemical properties for in vivo proof-of-concept studies.

Fluorinated Heterocyclic Building Block for Specialty Chemical Synthesis

Beyond iGluR pharmacology, the 1,4-dihydroquinoxaline-2,3-dione core is a versatile heterocyclic intermediate for the synthesis of quinoxaline-based agrochemicals, functional dyes, and coordination ligands. The presence of a fluorine atom at position 6 provides a handle for ¹⁸F radiolabeling applications (PET tracer development), while the methyl group at position 7 offers opportunities for further functionalization via benzylic oxidation . The commercial availability of the precursor diamine at >95% purity from multiple suppliers ensures reliable access for non-pharmaceutical industrial chemistry applications.

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